An In-Depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
An In-Depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile, heterobifunctional molecule that integrates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a Cy5 fluorescent dye for detection in the far-red spectrum, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique combination of features makes it an invaluable tool in a wide array of life science research and drug discovery applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use in key applications, and visual representations of associated workflows and signaling pathways.
Core Properties and Specifications
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a complex molecule with distinct functional domains. The biotin group allows for strong and specific binding to avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification systems. The Cy5 fluorophore is a bright and photostable cyanine (B1664457) dye, well-suited for fluorescence-based assays due to its excitation and emission maxima in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. The PEG linkers (PEG4 and PEG3) increase the molecule's hydrophilicity and provide a flexible spacer arm, reducing steric hindrance and improving accessibility for binding interactions.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, compiled from various supplier technical data sheets.
| Property | Value | References |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [1][3] |
| Molecular Weight | 982.72 g/mol | [1][3] |
| Excitation Maximum (λex) | ~649 nm | [1][2][3] |
| Emission Maximum (λem) | ~667 nm | [1][2][3] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage Conditions | Store at -20°C, protected from light | [2] |
Key Applications and Experimental Protocols
The unique trifunctional nature of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 lends itself to a variety of sophisticated biological assays. Below are detailed protocols for some of its primary applications.
Fluorescence Microscopy: Staining of Biotinylated Targets
This molecule is an excellent reagent for visualizing biotinylated proteins, antibodies, or other molecules in fixed or live cells. The protocol below provides a general guideline for staining intracellular targets in fixed cells.
Experimental Protocol:
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Cell Preparation:
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Grow cells on sterile glass coverslips or in imaging-compatible microplates.
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Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
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-
Blocking:
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Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature to reduce non-specific binding.
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-
Primary Staining (if applicable):
-
If detecting a non-biotinylated target, incubate with a biotinylated primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
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-
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Staining:
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Prepare a working solution of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in blocking buffer. The optimal concentration should be determined empirically but a starting range of 1-5 µM is recommended.
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Incubate the cells with the N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei with a suitable dye such as DAPI (4′,6-diamidino-2-phenylindole).[4]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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-
Imaging:
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Visualize the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).
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Protein Interaction Analysis: Pull-Down Assays
This molecule can be used to fluorescently label a biotinylated "bait" protein for pull-down assays, allowing for the detection of interacting "prey" proteins.
Experimental Protocol:
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Bait Protein Preparation:
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Prepare a purified, biotinylated bait protein. This can be achieved through in vitro biotinylation or by expressing the protein with a biotinylation tag in vivo.
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To fluorescently label the bait, incubate the biotinylated protein with an equimolar or slight excess of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in a suitable buffer (e.g., PBS) for 1 hour at room temperature.
-
Remove excess, unbound N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 using a desalting column.
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-
Immobilization of Bait Protein:
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Equilibrate streptavidin-coated magnetic or agarose (B213101) beads by washing them three times with a binding buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate the fluorescently labeled biotinylated bait protein with the streptavidin beads for 1-2 hours at 4°C with gentle rotation to immobilize the bait.
-
Wash the beads three times with binding buffer to remove any unbound bait protein.
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-
Incubation with Prey Protein:
-
Prepare a cell lysate containing the putative "prey" protein(s).
-
Incubate the bead-immobilized bait protein with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
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Wash the beads extensively (at least five times) with wash buffer (binding buffer with increased salt concentration, e.g., 300-500 mM NaCl) to remove non-specifically bound proteins.
-
-
Elution and Detection:
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Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer.
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Separate the eluted proteins by SDS-PAGE.
-
Visualize the fluorescently labeled bait and any co-eluted prey proteins using a gel imager capable of detecting Cy5 fluorescence. Prey proteins can be further identified by Western blotting or mass spectrometry.
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PROTAC and Bioconjugate Development
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 serves as a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[5][6] In this context, it can be used as a fluorescent tracer to study the formation of the ternary complex (Target Protein : PROTAC : E3 Ligase) or to track the localization of the bioconjugate within cells.
Conceptual Workflow for Ternary Complex Formation Assay (e.g., using TR-FRET):
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Reagent Preparation:
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A PROTAC of interest that incorporates a biotin moiety.
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A fluorescently labeled antibody or protein that binds to the target protein (e.g., using a terbium cryptate donor fluorophore).
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Streptavidin labeled with an acceptor fluorophore (e.g., d2).
-
-
Assay Principle:
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The biotinylated PROTAC brings the target protein and streptavidin into close proximity.
-
If the target protein is also labeled with a donor fluorophore (e.g., via a specific antibody), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is generated upon ternary complex formation.
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N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 can be used in initial binding assays to confirm the interaction between the biotinylated PROTAC and streptavidin.
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Data Interpretation and Troubleshooting
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High Background in Fluorescence Imaging: This can be due to insufficient blocking, suboptimal antibody or probe concentration, or inadequate washing. Ensure all steps are performed meticulously. A titration of the N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 concentration is recommended.
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No Signal in Pull-Down Assays: This could result from a non-functional bait protein, disruption of the protein-protein interaction by the tags, or inappropriate buffer conditions. Confirm the biotinylation and fluorescence labeling of the bait protein independently.
-
Photobleaching: Cy5 is relatively photostable, but prolonged exposure to high-intensity light can cause photobleaching. Use an anti-fade mounting medium and minimize light exposure during imaging.
Conclusion
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a powerful and versatile chemical probe for researchers in cell biology, biochemistry, and drug discovery. Its well-defined chemical structure and predictable properties enable its application in a range of sophisticated assays, from high-resolution fluorescence imaging to the characterization of complex protein-protein interactions. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage this tool to advance their scientific investigations.
References
- 1. Biotin and Streptavidin | AAT Bioquest [aatbio.com]
- 2. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5|COA [dcchemicals.com]
- 3. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Datasheet DC Chemicals [dcchemicals.com]
- 4. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Photoproximity Profiling of Protein-Protein Interactions in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 - Immunomart [immunomart.com]
